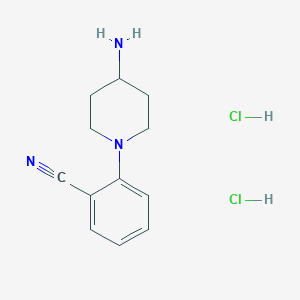

2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

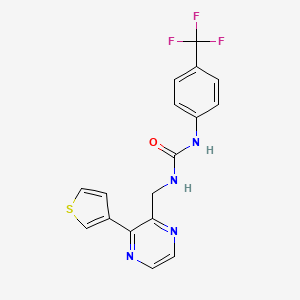

“2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochloride” is a chemical compound with the molecular formula C12H17Cl2N3. It has a molecular weight of 274.19 g/mol . The compound is also known by other synonyms such as “2-(4-aminopiperidin-1-yl)benzonitrile;dihydrochloride” and “EN300-60008” among others .

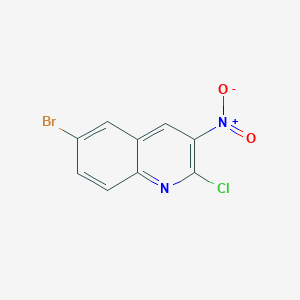

Molecular Structure Analysis

The InChI code for “2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochloride” isInChI=1S/C12H15N3.2ClH/c13-9-10-3-1-2-4-12(10)15-7-5-11(14)6-8-15;;/h1-4,11H,5-8,14H2;2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound has several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3. It has one rotatable bond. The topological polar surface area is 53 Ų. The compound has a complexity of 247 .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Intermediate for HIV-1 Reverse Transcriptase Inhibitors : The synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an intermediate in the production of diarylpyrimidine HIV-1 reverse transcriptase inhibitors, showcases the utility of related benzonitrile compounds in medicinal chemistry. This synthesis highlights the role of benzonitrile derivatives in developing therapeutic agents against viral infections (Ju Xiu-lia, 2015).

Histamine H4 Receptor Ligands : Research on 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R) indicates the potential of benzonitrile-containing compounds in creating new treatments for inflammation and pain. The optimization of these compounds led to the discovery of a potent in vitro and in vivo anti-inflammatory agent, suggesting applications in pain management and anti-inflammatory therapies (R. Altenbach et al., 2008).

Corrosion Inhibitors : The development of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives, including those derived from benzonitrile, as corrosion inhibitors demonstrates the chemical versatility and practical applications of benzonitrile derivatives in materials science. These compounds have shown promising inhibition efficiencies in protecting steel against corrosion, highlighting their potential in industrial applications (A. Yıldırım & M. Cetin, 2008).

Pharmacological and Biological Applications

Antimicrobial Activity : The synthesis and evaluation of new pyridine derivatives, including those structurally related to aminopiperidine and benzonitrile, for their antimicrobial properties, underline the significance of such compounds in combating bacterial and fungal infections. This research contributes to the ongoing search for novel antimicrobial agents to address resistance issues (N. Patel & S. N. Agravat, 2007).

Antiproliferative Activity : The investigation into novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, which could be seen as structurally akin to the research interest in aminopiperidine-benzonitrile derivatives, highlights the exploration of such compounds for their antiproliferative activity against human cancer cell lines. This work points to the potential therapeutic applications of benzonitrile derivatives in oncology (M. Hranjec, G. Pavlović, & G. Karminski-Zamola, 2012).

Wirkmechanismus

Target of Action

It is known to belong to the class of organic compounds known as quinazolinamines , which are often involved in interactions with various receptors and enzymes.

Mode of Action

As a quinazolinamine derivative , it may interact with its targets through a variety of mechanisms, potentially including competitive inhibition, allosteric modulation, or receptor agonism/antagonism.

Result of Action

It is suggested that the compound has a novel mechanism of action as an oral hepatitis c virus (hcv) inhibitor .

Eigenschaften

IUPAC Name |

2-(4-aminopiperidin-1-yl)benzonitrile;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.2ClH/c13-9-10-3-1-2-4-12(10)15-7-5-11(14)6-8-15;;/h1-4,11H,5-8,14H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSODNGPUMHMIPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=CC=C2C#N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(benzo[d][1,3]dioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2866814.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide](/img/structure/B2866816.png)

![2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2866820.png)

![3-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide](/img/structure/B2866823.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2866824.png)

![5-chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2866826.png)